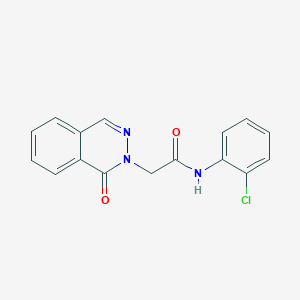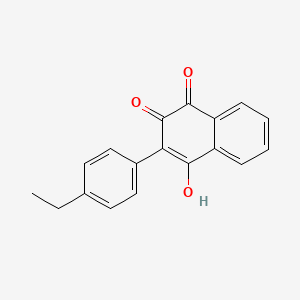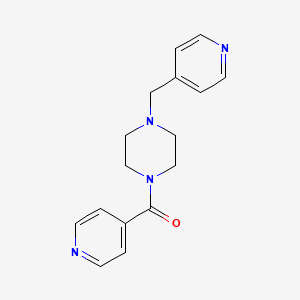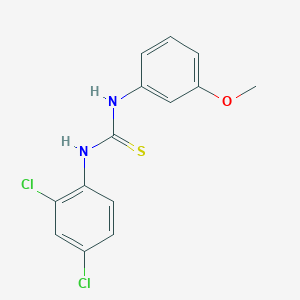![molecular formula C15H16O3 B5772436 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5772436.png)
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. IPC belongs to the class of chromene derivatives and has been found to possess a range of biological activities.
Wirkmechanismus
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its biological effects through multiple mechanisms, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of autophagy. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to modulate autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Biochemical and Physiological Effects:
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-oxidant properties. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to protect neurons against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research, including the development of novel 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties, the investigation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential as a therapeutic agent for various diseases, and the elucidation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanisms of action. Additionally, the development of new methods for synthesizing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and improving its solubility and bioavailability will be important for advancing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research.
Synthesemethoden
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a variety of methods, including the reaction of 3-formylchromone with isopropyl alcohol in the presence of a catalyst. The yield of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be improved by optimizing the reaction conditions, such as the temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9(2)17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)8-10/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMZNWFVSWDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-propyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B5772366.png)


![2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5772400.png)


![3-[(4-chlorophenyl)thio]-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B5772429.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5772440.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)

![2-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5772466.png)
![ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5772473.png)